2,2'-二氯-3,4'-联吡啶

描述

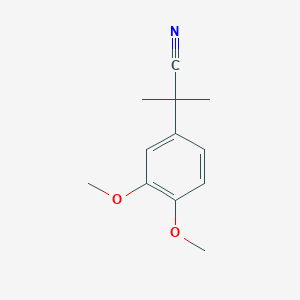

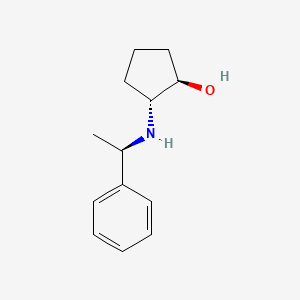

2,2’-Dichloro-3,4’-bipyridine is a chemical compound with the molecular formula C10H6Cl2N2 . It is used in laboratory chemicals .

Synthesis Analysis

Bipyridinium salts, which include 2,2’-Dichloro-3,4’-bipyridine, are synthesized using commercially or readily available starting compounds and their direct N-alkylation, mostly using 1,3-propanesultone .Molecular Structure Analysis

The molecular structure of 2,2’-Dichloro-3,4’-bipyridine is influenced by the mutual orientation of both pyridine rings. X-ray diffraction analysis revealed that both rings in 2,2’-bipyridine are coplanar with the nitrogen atoms in an anti-position .Chemical Reactions Analysis

Bipyridinium salts, including 2,2’-Dichloro-3,4’-bipyridine, are popular due to their applications in redox flow batteries. Their electrochemical behavior depends primarily on the parent scaffold, type of N-alkylation, number of quaternized nitrogen atoms, planarity, counter ion, and the used media .科学研究应用

配位化合物中的反应性

2,2'-二氯-3,4'-联吡啶在与钌等金属中心配位时表现出显著的化学反应性变化。这种配位使氯原子易受亲核取代作用,而在未配位状态下是不活泼的。这类化合物的反应性模式和结构性质已经得到探索,为配位氯联吡啶中的亲核取代机制提供了见解(Adamczak, Howard, & Wheeler, 2019)。

催化应用

复合阳离子[Ru(bipy)2L]2+(L = 4,4'-二氯-2,2'-联吡啶)表现出对氯离子亲核取代的增强活性,导致形成具有中心氧化还原和光化学活性核心的新衍生物。这些衍生物在与其他金属中心的配位中具有相关性,突显了2,2'-二氯-3,4'-联吡啶在催化和材料科学中的重要性(Constable & Leese, 1988)。

光物理和氧化还原行为

对铱(III)的含有官能化2,2'-联吡啶的环金属配合物的研究,包括4'-(4-氯苯基)-6'-苯基-2,2'-联吡啶,揭示了复杂的光物理性质和氧化还原行为。这些配合物主要表现为源自Ir−(C-) σ键的轨道的氧化和配体中心的还原过程,以及来自3MLCT能级的发光(Neve, Crispini, Campagna, & Serroni, 1999)。

半导体-敏化剂连接

基于2,2'-二氯-3,4'-联吡啶的配位化合物已被用于开发半导体-敏化剂连接。它们在溶液中的光学和氧化还原性质以及与半导体金属氧化物表面的结合对光伏应用具有重要意义(Heimer, D'arcangelis, Farzad, Stipkala, & Meyer, 1996)。

离子液体催化剂

基于2,2'-联吡啶,特别是1,1'-二磺酸-[2,2'-联吡啶]-1,1'-二离子氯化物的新型离子液体已被开发和表征。这种催化剂有效地促进了各种对称和非对称黄色素衍生物的溶剂无条件合成,提供了温和的反应条件和优异的产率(Shirini, Abedini, Seddighi, Jolodar, Safarpoor, Langroodi, & Zamani, 2014)。

多功能铬材料

单和双季铵化的4,4'-联吡啶衍生物,包括2,2'-二氯-3,4'-联吡啶,被用于各种应用,利用它们的氧化还原活性和电致色变能力。这些化合物在多功能铬材料和化合物的创建中起着重要作用,通常表现出各种类型的色变现象。它们在溶剂/介质和环境响应材料中具有重要作用,特别是在紫精和单季铵中(Papadakis, 2019)。

苯并咪唑衍生物的合成

2,2'-联吡啶已被用于制备和表征新的离子液体催化剂,用于苯并咪唑衍生物的合成。这些催化剂促进了绿色和温和的合成过程,产率优异,突显了2,2'-二氯-3,4'-联吡啶在有机合成中的多功能性(Shirini, Abedini, Seddighi, & Arbosara, 2015)。

二氧化碳还原

2,2'-Bipyridine衍生物在二氧化碳还原催化中具有重要意义。例如,Re(bipy-tBu)(CO)3Cl表现出改善的催化活性,可将二氧化碳还原为一氧化碳,为设计用于环境应用的有效催化剂提供了见解(Smieja & Kubiak, 2010)。

有机金属配合物的发光性质

含有4,4'-二氯-2,2'-联吡啶和其他芳香二亚胺配体的铼(I) N-杂环卡宾配合物已经制备并研究了它们的光谱和激发态性质。这些配合物在室温和77K下发光,表明它们在需要发光性质的应用中具有潜力(Xue, Chan, Su, Cheung, Liu, & Che, 1998)。

配位化学中的磁性质

使用2,2'-联吡啶和氯酸根离子合成了一种锰(II)链状化合物,并对其晶体结构进行了分析,展示了有趣的磁性质,如弱反铁磁交换相互作用。这项研究有助于理解配位化合物中的磁性相互作用(Zheng, Schmalle, Huber, & Decurtins, 1996)。

安全和危害

未来方向

作用机制

Target of Action

2,2’-Dichloro-3,4’-bipyridine is a bipyridine compound that primarily targets the formation of complex structures in coordination chemistry . The nitrogen atoms in the bipyridine structure are known to interact with different molecules through non-covalent interactions .

Mode of Action

The compound acts as a catalyst in the diboration reaction of 2,3-dimethylpyrazine with B2pin2 . It mediates a radical pathway that proceeds through a B–B homolytic cleavage/boryl radical addition . This interaction results in changes to the structure of the target molecule.

Biochemical Pathways

It’s known that the compound plays a role in the dearomative diborylation of pyrazines . This process involves two successive [3,3]-σ-rearrangement-type processes .

Pharmacokinetics

The compound’s molecular weight of 22507 may influence its bioavailability and pharmacokinetic profile.

Result of Action

The primary result of 2,2’-Dichloro-3,4’-bipyridine’s action is the formation of complex structures in coordination chemistry . It also facilitates the accommodation of bigger carboxylic acids and leads to higher conformational flexibility compared to 2,2’-bipyridine .

Action Environment

The action of 2,2’-Dichloro-3,4’-bipyridine can be influenced by environmental factors such as temperature and humidity . For instance, the compound’s anhydrate hydrate interconversion shows hardly any hysteresis and fast transformation kinetics, with the critical relative humidity being at 35% at room temperature .

属性

IUPAC Name |

2-chloro-3-(2-chloropyridin-4-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2/c11-9-6-7(3-5-13-9)8-2-1-4-14-10(8)12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLIMZUXSXNGIOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C2=CC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80461635 | |

| Record name | 2,2'-Dichloro-3,4'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2'-Dichloro-3,4'-bipyridine | |

CAS RN |

643082-10-4 | |

| Record name | 2,2'-Dichloro-3,4'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2,2'-Dichloro-3,4'-bipyridine in the synthesis of Nemertelline?

A1: 2,2'-Dichloro-3,4'-bipyridine serves as a crucial building block in the efficient synthesis of Nemertelline, a quaterpyridine neurotoxin. The compound is subjected to regioselective Suzuki cross-coupling reactions with pyridin-3-yl boronic acid. This leads to the formation of Nemertelline in a streamlined two-step process. [] You can find the paper detailing this process here: []. This synthetic route highlights the importance of 2,2'-Dichloro-3,4'-bipyridine in accessing complex molecules like Nemertelline for further study.

Q2: Are there alternative methods for synthesizing Nemertelline?

A2: While other methods for synthesizing Nemertelline may exist, the research highlights the efficiency and advantages of utilizing 2,2'-Dichloro-3,4'-bipyridine as a starting point. The paper emphasizes the "versatile route" and "efficient two-step rapid synthesis" afforded by this approach []. This suggests that compared to potential alternative routes, this method might offer advantages in terms of yield, cost-effectiveness, or reduced steps, making it a preferred choice for researchers.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

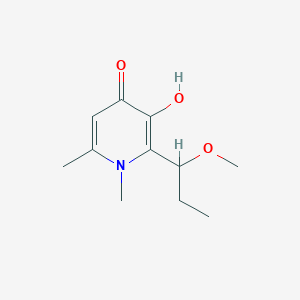

![4-{3-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-ureidomethyl}-benzamide](/img/structure/B1354024.png)

![methyl (2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate](/img/structure/B1354030.png)